15-Hydroxyeicosatrienoic acid

Description

Overview of Eicosanoid Biosynthesis and Nomenclature within Biological Systems

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids (PUFAs). wikipedia.org These lipid mediators are not typically stored within cells but are synthesized on demand from fatty acids that make up the cell and nuclear membranes. creative-proteomics.com The biosynthesis of eicosanoids is initiated by the release of these fatty acids from the membrane, followed by metabolism through various enzymatic pathways. wikipedia.orgcreative-proteomics.com

The primary pathways for eicosanoid synthesis are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. creative-proteomics.com The COX pathway leads to the production of prostaglandins (B1171923) (PGs) and thromboxanes (TXs), the LOX pathway generates leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs), and the CYP pathway produces epoxyeicosatrienoic acids (EETs) and additional HETEs. creative-proteomics.com

The nomenclature of eicosanoids is systematic, reflecting their chemical structure. openstax.orgmicrobenotes.com It includes a letter to denote the type of ring system or functional groups (e.g., PG, TX, LT), a subscript number indicating the number of double bonds in the hydrocarbon side chains, and a letter to further specify the substitution pattern on the ring. openstax.orgmicrobenotes.com For instance, PGE₁ is a prostaglandin (B15479496) of the "E" type with one double bond. openstax.org This systematic naming is crucial for distinguishing between the numerous eicosanoids and their diverse biological functions. wikipedia.org

Contextualizing 15-HETrE as an Oxylipin Derived from Dihomo-γ-Linolenic Acid

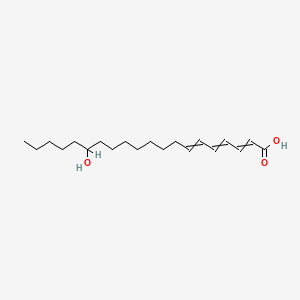

15-Hydroxyeicosatrienoic acid (15-HETrE) is an oxylipin, a class of oxidized fatty acids, that is biosynthetically derived from dihomo-γ-linolenic acid (DGLA). nih.govnih.gov DGLA is a 20-carbon omega-6 polyunsaturated fatty acid that serves as a precursor for the synthesis of various lipid mediators. drugbank.comcaymanchem.com

The production of 15-HETrE occurs through the 15-lipoxygenase (15-LOX) pathway. nih.govelsevierpure.comresearchgate.net This enzymatic reaction introduces a hydroxyl group at the 15th carbon of DGLA, forming 15-HETrE. elsevierpure.comresearchgate.net This process is particularly active in certain tissues, such as the skin epidermis. elsevierpure.comelsevierpure.com While DGLA can also be metabolized by cyclooxygenase (COX) enzymes to produce series-1 prostaglandins like PGE₁, the 15-LOX pathway provides an alternative metabolic route leading to the formation of 15-HETrE. nih.govportlandpress.com

The generation of 15-HETrE from DGLA highlights the complexity of eicosanoid biosynthesis, where the same precursor fatty acid can be shunted down different enzymatic pathways to produce a variety of bioactive molecules with distinct physiological roles. nih.govresearchgate.net

Historical and Current Perspectives on Research into 15-HETrE's Biological Significance

Historically, research into omega-6 polyunsaturated fatty acids and their derivatives was often simplified, with a general view of them being pro-inflammatory. nih.gov However, it is now understood that this is an oversimplification, and metabolites like 15-HETrE possess more nuanced and sometimes anti-inflammatory roles. nih.govresearchgate.net Early research identified 15-HETrE as a major metabolite of DGLA, particularly in tissues like the skin, and began to explore its potential biological activities. elsevierpure.comelsevierpure.com

Current research continues to investigate the diverse biological significance of 15-HETrE. Studies have demonstrated its involvement in several physiological and pathological processes. For instance, 15-HETrE has been shown to possess anti-inflammatory and anti-proliferative effects in the skin. elsevierpure.comelsevierpure.com It has also been found to inhibit the biosynthesis of pro-inflammatory eicosanoids derived from arachidonic acid. researchgate.netnih.gov

Recent investigations have focused on the role of 15-HETrE in platelet function, where it has been shown to inhibit platelet aggregation. nih.govnih.govahajournals.org Furthermore, some studies have linked elevated levels of 15-HETrE to obesity, although its precise role in this context is still under investigation. mdpi.com The ongoing research aims to further elucidate the mechanisms of action of 15-HETrE and its potential as a modulator of inflammatory and proliferative diseases. nih.govresearchgate.netnih.gov

Interactive Data Table: Key Research Findings on 15-HETrE

| Biological Context | Key Finding | Reference(s) |

| Inflammation | Possesses anti-inflammatory properties. nih.govresearchgate.net | nih.gov, researchgate.net |

| Inhibits the synthesis of pro-inflammatory leukotrienes. researchgate.netnih.gov | researchgate.net, nih.gov | |

| Cell Proliferation | Exhibits anti-proliferative effects in the skin. elsevierpure.comelsevierpure.com | elsevierpure.com, elsevierpure.com |

| Platelet Function | Inhibits platelet aggregation. nih.govnih.govahajournals.org | nih.gov, nih.gov, ahajournals.org |

| Can have biphasic effects on platelet aggregation. nih.gov | nih.gov | |

| Obesity | Levels are positively associated with BMI. mdpi.com | mdpi.com |

| Cancer | Inhibits cancer cell growth. mdpi.com | mdpi.com |

| Fibrosis | Prevents lung fibrosis. mdpi.com | mdpi.com |

Structure

3D Structure

Properties

CAS No. |

82451-61-4 |

|---|---|

Molecular Formula |

C20H34O3 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

15-hydroxyicosa-2,4,6-trienoic acid |

InChI |

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h6,8,10,12,15,18-19,21H,2-5,7,9,11,13-14,16-17H2,1H3,(H,22,23) |

InChI Key |

FPMGOQWJNUZGTC-UHFFFAOYSA-N |

SMILES |

CCCCCC(CCCCCCCC=CC=CC=CC(=O)O)O |

Canonical SMILES |

CCCCCC(CCCCCCCC=CC=CC=CC(=O)O)O |

Synonyms |

15-HETrE 15-hydroxyeicosatrienoic acid |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of 15 Hetre

Precursor Fatty Acids in 15-HETrE Formation

The availability of specific substrate fatty acids is the foundational step in the synthesis of 15-HETrE. The primary precursor and its relationship with other major fatty acid pathways are crucial to understanding its biological production.

Dihomo-γ-linolenic acid (DGLA; 20:3n-6) is the primary substrate for the synthesis of 15-HETrE. nih.govnih.govnih.gov DGLA is an n-6 polyunsaturated fatty acid that is not commonly found in high amounts in the diet but is produced in the body through the elongation of γ-linolenic acid (GLA). nih.govwikipedia.org GLA, in turn, is derived from the essential fatty acid linoleic acid (LA) through the action of the enzyme Δ6-desaturase. nih.govmdpi.com Once formed, GLA is rapidly elongated to DGLA. nih.govnih.gov

DGLA is situated at a critical juncture in fatty acid metabolism. nih.gov It can be further metabolized by different enzymatic pathways. One of these pathways is its conversion by 15-lipoxygenase (15-LOX) to produce 15-HETrE. nih.govresearchgate.netmdpi.com This conversion is a key step in generating anti-inflammatory mediators derived from DGLA. nih.govnih.gov

The metabolism of DGLA is closely intertwined with that of arachidonic acid (AA; 20:4n-6). nih.gov DGLA can be converted to AA by the enzyme Δ5-desaturase, although this conversion is often limited in many cell types. nih.govmdpi.com This limited activity can lead to an accumulation of DGLA, making it available for other metabolic pathways, including the synthesis of 15-HETrE. nih.gov

DGLA and AA are both substrates for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to a competitive relationship. nih.govresearchgate.net While AA is typically metabolized to pro-inflammatory eicosanoids like 2-series prostaglandins (B1171923) and 4-series leukotrienes, DGLA is converted to molecules with anti-inflammatory properties, such as 1-series prostaglandins and 15-HETrE. nih.govmdpi.comresearchgate.net The balance between the levels of DGLA and AA is a critical factor in modulating inflammatory processes. nih.gov An increase in the DGLA to AA ratio can lead to a decrease in the production of pro-inflammatory mediators derived from AA. nih.govnih.gov Specifically, 15-HETrE, the metabolite of DGLA, has been shown to inhibit the synthesis of AA-derived leukotrienes. nih.govnih.gov

Enzymatic Synthesis Mechanisms

The conversion of DGLA to 15-HETrE is not a spontaneous process; it requires the catalytic activity of specific enzymes. The 15-lipoxygenase family of enzymes plays the central role in this biosynthetic pathway.

The synthesis of 15-HETrE from DGLA is catalyzed by 15-lipoxygenase (15-LOX) enzymes. nih.govnih.govmdpi.comnih.gov There are two primary isoforms of 15-LOX in humans: 15-lipoxygenase-1 (15-LOX-1, also known as ALOX15) and 15-lipoxygenase-2 (15-LOX-2, also known as ALOX15B). biorxiv.orgnih.govnih.gov Both isoforms are capable of oxygenating polyunsaturated fatty acids. frontiersin.org

15-LOX-1 is primarily found in cells like reticulocytes, eosinophils, and macrophages. biorxiv.orgpnas.org 15-LOX-2 is predominantly expressed in epithelial tissues such as the skin, prostate, lung, and cornea. biorxiv.orgnih.govpnas.org These enzymes catalyze the insertion of molecular oxygen into the fatty acid chain. biorxiv.org In the context of DGLA metabolism, 15-LOX converts it into 15-hydroperoxyeicosatrienoic acid (15-HPETrE), which is then rapidly reduced to the more stable 15-HETrE.

| Enzyme | Substrate | Product | Primary Function |

|---|---|---|---|

| Δ6-desaturase | Linoleic Acid (LA) | γ-Linolenic Acid (GLA) | Initial desaturation step in the n-6 pathway. nih.gov |

| Elongase | γ-Linolenic Acid (GLA) | Dihomo-γ-Linolenic Acid (DGLA) | Chain elongation of GLA to form DGLA. nih.govnih.gov |

| Δ5-desaturase | Dihomo-γ-Linolenic Acid (DGLA) | Arachidonic Acid (AA) | Desaturation of DGLA to AA, a rate-limiting step. nih.gov |

| 15-Lipoxygenase (15-LOX-1, 15-LOX-2) | Dihomo-γ-Linolenic Acid (DGLA) | 15-Hydroxyeicosatrienoic acid (15-HETrE) | Catalyzes the key oxygenation step to form the precursor of 15-HETrE. nih.govmdpi.com |

The 15-LOX isoforms exhibit specificity in their oxygenation of DGLA. While both 15-LOX-1 and 15-LOX-2 can use DGLA as a substrate, their efficiency and the range of substrates they act upon can differ. frontiersin.orgnih.gov 15-LOX-1 has a broader substrate specificity and can oxygenate various polyunsaturated fatty acids, including arachidonic acid and linoleic acid. nih.govresearchgate.net In contrast, 15-LOX-2 shows more stringent substrate requirements and greater regiospecificity. pnas.orgescholarship.org When acting on arachidonic acid, 15-LOX-1 produces a mixture of 15- and 12-hydroperoxyeicosatetraenoic acids (HPETEs), whereas 15-LOX-2 exclusively forms 15-HPETE. biorxiv.orgpnas.org This high specificity of 15-LOX-2 for the 15-position is a key characteristic of its enzymatic activity. The oxygenation of DGLA by these enzymes specifically occurs at the 15th carbon position, leading to the formation of 15-HETrE.

Role of 15-Lipoxygenase (15-LOX) Isoforms (15-LOX-1, 15-LOX-2)

Enzymatic Production Methodologies in Research

In research settings, this compound (15-HETrE) is primarily synthesized from its precursor, dihomo-γ-linolenic acid (DGLA), through enzymatic reactions. caymanchem.com A common and efficient method involves the use of lipoxygenase (LOX) enzymes, which are a family of dioxygenases that catalyze the specific addition of molecular oxygen to polyunsaturated fatty acids. koreascience.kr

Soybean lipoxygenase, in particular, has been extensively studied and optimized for the biotechnological production of related hydroxy fatty acids like 15-hydroxyeicosatetraenoic acid (15-HETE) from arachidonic acid. koreascience.krnih.gov This methodology is adapted for 15-HETrE production by using DGLA as the substrate. The process involves the regiospecific dioxygenation of the fatty acid to form a hydroperoxy intermediate, which is subsequently reduced to the corresponding hydroxy fatty acid. koreascience.kr

Research has focused on optimizing reaction conditions to maximize yield and purity. Key parameters that are manipulated include pH, temperature, substrate and enzyme concentrations, and the presence of organic solvents to improve substrate solubility. For the production of the related compound 15-HETE, optimal conditions were identified, achieving a high molar conversion yield. koreascience.krnih.gov These established protocols provide a robust framework for the enzymatic synthesis of 15-HETrE for research applications.

| Parameter | Optimal Value |

|---|---|

| pH | 8.5 |

| Temperature | 20°C |

| Substrate Concentration (Arachidonic Acid) | 9 g/L |

| Enzyme Concentration (Soybean Lipoxygenase) | 54.4 U/mL |

| Solvent | 4% Methanol |

| Molar Conversion Yield | ~99% |

| Productivity | 22.8 g L-1 h-1 |

Data derived from studies on 15-HETE production, which serves as a model for 15-HETrE synthesis. koreascience.krnih.gov

Involvement of Cyclooxygenase (COX) Enzymes in Related Hydroxy Fatty Acid Synthesis

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are primarily responsible for the conversion of arachidonic acid into prostaglandins. wikipedia.orggoodrx.com However, in addition to their primary function, COX enzymes can produce minor quantities of other secondary products, including monohydroxy fatty acids. acs.org

Both major isoforms, COX-1 and COX-2, can metabolize arachidonic acid to produce small amounts of 15(S)-HETE and 15(R)-HETE. acs.orgnih.gov The enzymatic source of 15-HETE can influence the specific stereoisomer (R or S) that is formed. nih.gov For instance, in human mast cells, COX-1 has been identified as the enzyme responsible for producing both 15(R)-HETE and 15(S)-HETE under physiological conditions. nih.gov Interestingly, in these cells, the 15(S) isomer is selectively metabolized further, leading to an accumulation of the 15(R) isomer. nih.gov

Potential Contributions of Cytochrome P450 Enzymes to Related Oxylipins

The cytochrome P450 (CYP) superfamily of enzymes represents a third major pathway for the metabolism of polyunsaturated fatty acids, alongside the COX and LOX pathways. nih.govmdpi.com These enzymes function as monooxygenases and can metabolize fatty acids like arachidonic acid to a variety of oxygenated products, including hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). nih.govresearchgate.net

CYP enzymes are involved in producing a range of oxylipins, and their activity can be influenced by diet and exposure to various chemicals. nih.gov Different CYP subfamilies exhibit distinct product specificities; for example, CYP2C and CYP2J subfamilies are primarily involved in producing epoxides, while CYP4A and CYP4F subfamilies generate omega-hydroxylated products. nih.govnih.gov Some isoforms, such as CYP1B1 and members of the CYP4A and CYP2B families, may contribute to the synthesis of mid-chain HETEs, which are primarily produced via the LOX pathway. nih.gov

Given the broad substrate specificity of many CYP enzymes, it is plausible that they contribute to the metabolism of DGLA, potentially leading to the formation of 15-HETrE and other related oxylipins. nih.govmdpi.com This metabolic pathway adds another layer of complexity to the cellular production and regulation of these bioactive lipid mediators.

Intermediates in 15-HETrE Biosynthesis

15-(S)-Hydroperoxyeicosatrienoic Acid (15-(S)-HPETrE) as a Key Intermediate

The biosynthesis of 15-HETrE from DGLA by 15-lipoxygenase (15-LOX) proceeds through a critical, unstable intermediate known as 15-(S)-Hydroperoxyeicosatrienoic acid (15-(S)-HPETrE). caymanchem.com This hydroperoxide is the initial product of the dioxygenase reaction catalyzed by 15-LOX.

The formation of 15-(S)-HPETrE is analogous to the synthesis of 15-(S)-HETE from arachidonic acid, where 15-(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is the corresponding key intermediate. wikipedia.orgnih.govcaymanchem.com In cellular systems, hydroperoxy fatty acids like 15-(S)-HPETrE are extremely short-lived. wikipedia.org They are rapidly reduced to their more stable corresponding hydroxy fatty acids by the action of ubiquitous cellular peroxidases, including glutathione (B108866) peroxidases. wikipedia.org This rapid reduction step yields the final product, 15-(S)-HETrE. The transient nature of 15-(S)-HPETrE makes it a pivotal control point in the biosynthetic cascade.

Downstream Metabolism and Esterification of 15-HETrE

Incorporation into Cellular Phospholipids (B1166683)

Following its synthesis, 15-HETrE, like other hydroxy fatty acids, can be incorporated into the ester pools of cellular lipids, most notably phospholipids. nih.gov This process of esterification represents a mechanism for storing these bioactive molecules within cell membranes. Research on the closely related compound 15-HETE has shown that it is rapidly and selectively incorporated into specific phospholipid classes.

In human neutrophils, for example, exogenously supplied 15-HETE is predominantly esterified into phosphatidylinositol (PI). nih.govpnas.org This pattern is distinct from the incorporation of arachidonic acid, which is more broadly distributed among triglycerides and other phospholipids like phosphatidylcholine. nih.govpnas.org The selective incorporation suggests specific enzymatic machinery is responsible for the esterification of these hydroxy fatty acids into membrane lipids. This stored pool of 15-HETrE is not inert; upon cellular stimulation by various agonists, it can be released from the phospholipids through the action of phospholipases and become available for further metabolism or signaling functions. nih.govpnas.org

| Fatty Acid | Primary Phospholipid Class for Incorporation | Reference |

|---|---|---|

| 15-HETE | Phosphatidylinositol (PI) | nih.govpnas.org |

| Arachidonic Acid | Triglycerides, Phosphatidylcholine (PC) | nih.gov |

Further Oxidative Transformations

Following its biosynthesis, this compound (15-HETrE), also commonly referred to as 15-Hydroxyeicosatetraenoic acid (15-HETE) when derived from arachidonic acid, undergoes several further oxidative transformations, leading to a variety of biologically active metabolites. These pathways are critical in modulating the ultimate physiological and pathophysiological effects of 15-HETrE. The primary oxidative routes include oxidation by dehydrogenases, further oxygenation by lipoxygenases and cytochrome P450 enzymes, and conversion into specialized pro-resolving mediators.

One of the significant metabolic fates of 15-HETrE is its oxidation to the corresponding keto-analogue, 15-oxo-eicosatetraenoic acid (15-oxo-ETE). This conversion is primarily catalyzed by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) nih.govnih.govnih.gov. This enzyme is not exclusive to prostaglandins and can act on other ω-6 hydroxy fatty acids nih.gov. The formation of 15-oxo-ETE has been observed in various cell types, including human monocytes and macrophages nih.gov. 15-oxo-ETE is an electrophilic molecule containing an α,β-unsaturated ketone, which allows it to interact with and modulate inflammatory signaling pathways nih.gov.

Cytochrome P450 (CYP) enzymes also contribute to the metabolism of 15-HETrE. For instance, enzymes such as CYP1A1, CYP1A2, CYP1B1, and CYP2S1 can metabolize 15-HETrE to 15-oxo-ETE wikipedia.org.

In addition to oxidation at the hydroxyl group, 15-HETrE can be a substrate for other lipoxygenases, leading to the formation of dihydroxy derivatives and lipoxins. For example, the sequential action of 15-lipoxygenase and 5-lipoxygenase on arachidonic acid, with 15-HETE as an intermediate, is a key pathway for the synthesis of lipoxin A4 (LXA4) and lipoxin B4 (LXB4) taylorandfrancis.com. Specifically, 15(R)-HETE can be oxygenated by 5-lipoxygenase (ALOX5) to form its 5,6-oxido derivative, which then rearranges to the 15(R) diastereomers of LXA4 (15-epi-LXA4) and LXB4 wikipedia.org.

Furthermore, 15-HETrE is a precursor for another class of inflammatory mediators known as eoxins. This pathway involves the conversion of 15-HETrE to its 14,15-epoxide derivative, eoxin A4, which is subsequently metabolized to eoxin C4, eoxin D4, and eoxin E4 wikipedia.org.

In specific tissues like the skin epidermis, 15-HETrE can be metabolized by the epidermis-type lipoxygenase 3 (eLOX3) to produce hepoxilin A3 (HxA3) and 15-oxo-ETE wikipedia.org.

Lastly, 15-HETrE can undergo β-oxidation. Studies with Caco-2 cells, a human enterocyte cell line, have shown that a significant portion of 15-HETE is metabolized through this pathway to ketone bodies, CO2, and acetate (B1210297) researchgate.net.

The various oxidative transformations of 15-HETrE are summarized in the table below, highlighting the enzymes involved and the resulting products.

| Metabolic Pathway | Enzyme(s) Involved | Key Product(s) | Reference(s) |

| Oxidation to Keto-analogue | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | 15-oxo-eicosatetraenoic acid (15-oxo-ETE) | nih.govnih.govnih.gov |

| Cytochrome P450 Metabolism | CYP1A1, CYP1A2, CYP1B1, CYP2S1 | 15-oxo-ETE | wikipedia.org |

| Lipoxin Synthesis | 5-lipoxygenase (ALOX5) | 15-epi-Lipoxin A4, 15-epi-Lipoxin B4 | wikipedia.orgtaylorandfrancis.com |

| Eoxin Synthesis | Not fully elucidated | Eoxin A4, C4, D4, E4 | wikipedia.org |

| Epidermal Metabolism | Epidermis-type lipoxygenase 3 (eLOX3) | Hepoxilin A3, 15-oxo-ETE | wikipedia.org |

| Beta-oxidation | Various enzymes of the β-oxidation pathway | Ketone bodies, CO2, Acetate | researchgate.net |

Molecular and Cellular Mechanisms of 15 Hetre Action

Receptor-Mediated Signaling

15-HETrE and its analogue, 15-hydroxyeicosatetraenoic acid (15-HETE), function as signaling molecules that exert their effects by binding to and activating distinct receptor families. These include the nuclear receptor superfamily of Peroxisome Proliferator-Activated Receptors (PPARs) and the cell-surface G Protein-Coupled Receptors (GPCRs).

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that regulate the expression of genes involved in a myriad of physiological processes, including lipid metabolism, inflammation, and cellular differentiation. Unsaturated fatty acids and their metabolites are known to be natural ligands for PPARs. Research has identified 15-HETE, a compound structurally similar to 15-HETrE, as a key endogenous ligand for PPARs, exhibiting preferential activation of specific isoforms.

Studies have demonstrated that 15-HETE can function as an agonist for PPARα, although its effect is significantly weaker compared to its activation of PPARβ/δ. nih.govresearchgate.net In specific cellular contexts, this interaction has functional consequences. For instance, research on platelet inhibition has shown that 15-HETE partially mediates its effects through the activation of PPARα. researchgate.net While 15-HETE does activate PPARα, it is not considered its primary target among the PPAR isoforms. Another related compound, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), a metabolite of 14,15-epoxyeicosatrienoic acid (14,15-EET), has been identified as a more potent activator of PPARα. elsevierpure.comnih.gov

Evidence suggests that 15-HETrE mediates some of its biological effects through the activation of PPARβ. Specifically, the inhibitory effect of 15-HETrE on platelets has been shown to be partly dependent on PPARβ activation. researchgate.net

More extensive research has been conducted on the closely related arachidonic acid metabolite, 15-HETE, which has been identified as a preferential agonist for PPARβ/δ. nih.govresearchgate.net Studies have shown that 15-HETE directly interacts with the ligand-binding domain of PPARβ/δ, activates its ligand-dependent activation domain (AF2), and effectively competes with synthetic agonists for binding. nih.gov This activation leads to the recruitment of coactivators, such as cAMP response element-binding protein (CREB)-binding protein, and triggers changes in chromatin-associated PPARβ/δ complexes. nih.gov Furthermore, 15-HETE has been shown to potently induce the expression of known PPAR target genes, such as Angiopoietin-like 4 (Angptl4), in a PPARβ/δ-dependent manner. nih.gov Both the 15R and 15S enantiomers of 15-HETE are similarly effective at inducing PPARβ/δ coactivator binding and subsequent transcriptional activation. nih.govresearchgate.net

| PPAR Isoform | Relative Agonistic Potency of 15-HETE | Key Research Findings | References |

|---|---|---|---|

| PPARβ/δ | High (Preferential Agonist) | Activates AF2 domain, competes with synthetic agonists, induces target gene Angptl4. | nih.govresearchgate.net |

| PPARα | Significantly Weaker | Partially mediates 15-HETE-induced platelet inhibition. | nih.govresearchgate.net |

| PPARγ | Significantly Weaker | Demonstrates weak agonistic effects compared to PPARβ/δ. | nih.govresearchgate.net |

The 15-lipoxygenase (15-LOX) metabolite of arachidonic acid, 15S-HETE, has been identified as a potential endogenous ligand for PPARγ. aacrjournals.orgresearchgate.net In prostate carcinoma cells, 15S-HETE activates PPARγ-dependent transcription. aacrjournals.org This suggests that in certain tissues where 15-LOX-2 is expressed, such as the benign prostate, 15S-HETE may serve as a natural activator of PPARγ. aacrjournals.orgresearchgate.net Studies investigating ischemic brain injury have also shown that 12(S)-HETE and 15(S)-HETE can activate PPARγ, leading to neuroprotective anti-inflammatory effects. nih.gov While 15-HETE demonstrates some agonistic activity towards PPARγ, this interaction is considerably less potent than its effect on PPARβ/δ. nih.govresearchgate.net

G protein-coupled receptors represent a vast and diverse family of transmembrane receptors that play crucial roles in signal transduction. ahajournals.orgnih.gov They detect molecules outside the cell and activate internal signaling pathways, ultimately leading to cellular responses. Certain eicosanoids are known to signal through specific GPCRs.

Research has identified the G protein-coupled receptor, Leukotriene B4 Receptor 2 (BLT2), as a target for 15-HETE. Specifically, 15(S)-HETE has been shown to bind to and activate the BLT2 receptor. wikipedia.org The BLT2 receptor is also activated by Leukotriene B4 (LTB4), although it is considered a low-affinity LTB4 receptor compared to BLT1. semanticscholar.org The activation of BLT2 by 15(S)-HETE may mediate some of the cell-stimulating, growth-promoting, and anti-apoptotic activities attributed to this fatty acid metabolite. wikipedia.org This interaction highlights a mechanism by which 15-lipoxygenase products can modulate cellular function via cell-surface receptor signaling, independent of their effects on nuclear receptors.

| Section | Receptor | Compound | Key Finding | Reference |

|---|---|---|---|---|

| 3.1.1.1 | PPARα | 15-HETE | Functions as a weak agonist compared to its effect on PPARβ/δ. | nih.gov |

| 3.1.1.2 | PPARβ | 15-HETrE | Partially mediates platelet inhibition through receptor activation. | researchgate.net |

| 3.1.1.2 | PPARβ/δ | 15-HETE | Acts as a preferential and potent endogenous agonist. | nih.gov |

| 3.1.1.3 | PPARγ | 15S-HETE | Identified as a potential endogenous ligand that activates PPARγ-dependent transcription. | aacrjournals.orgresearchgate.net |

| 3.1.2.1 | Leukotriene B4 Receptor 2 (BLT2) | 15(S)-HETE | Binds to and activates this G protein-coupled receptor. | wikipedia.org |

Modulation of G Protein-Coupled Receptors (GPCRs)

Prostacyclin Receptor (IP) and Prostaglandin (B15479496) D2 Receptor (DP) Interactions

The biological activities of 15-hydroxyeicosatrienoic acid (15-HETrE) may be mediated, in part, through its interaction with prostanoid receptors, specifically the prostacyclin receptor (IP) and the prostaglandin D2 receptor (DP). While direct binding studies of 15-HETrE to these receptors are limited, evidence from related compounds suggests potential cross-reactivity and functional consequences.

The IP receptor, a Gs-protein coupled receptor, is well-established as a mediator of vasodilation and inhibitor of platelet aggregation through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) nih.gov. A related compound, 12-hydroxy-eicosatrienoic acid (12-HETrE), has been shown to inhibit platelet aggregation in a manner that is partially dependent on the IP receptor researchgate.net. This suggests that certain hydroxyeicosatrienoic acids can interact with and signal through the IP receptor. The activation of the IP receptor by its endogenous ligand, prostacyclin (PGI2), and its analogues leads to a cascade of events initiated by the formation of cAMP nih.gov.

The DP receptor, particularly the DP2 subtype (also known as CRTH2), is a G-protein coupled receptor involved in allergic and inflammatory responses, primarily through the activation of eosinophils and other immune cells nih.govnih.govnih.gov. Prostaglandin D2 (PGD2) and its metabolites are the primary ligands for this receptor nih.gov. While direct interaction of 15-HETrE with the DP receptor has not been extensively characterized, the structural similarities among eicosanoids allow for the possibility of binding and functional modulation. For instance, the isoprostane 15R-PGD2 is a potent DP2 agonist, indicating that variations in the prostaglandin structure can still permit receptor activation nih.gov.

Intracellular Signal Transduction Pathways

The cellular effects of 15-HETrE are orchestrated through its influence on various intracellular signaling pathways. These pathways involve a complex interplay of protein kinases, second messengers, and transcription factors that ultimately dictate the cellular response.

Inhibition of Protein Kinase C Activity

While the precise inhibitory mechanism of 15-HETrE on Protein Kinase C (PKC) is not fully elucidated, studies on related lipid compounds suggest a potential mode of action. Certain ether-linked lipids have been shown to inhibit PKC by competing with diacylglycerol (DAG) or phorbol (B1677699) esters for their binding sites on the C1 domain of the enzyme, which is necessary for its activation nih.gov. Although this provides a plausible mechanism, it is important to note that the antineoplastic activity of these ether lipids did not always correlate with their PKC inhibitory effects, suggesting that other cellular targets may be involved nih.gov. Further research is needed to specifically delineate the direct inhibitory effects of 15-HETrE on various PKC isoforms and the functional consequences of this inhibition in different cell types.

Regulation of Intracellular Calcium Mobilization

15-HETrE has been demonstrated to regulate intracellular calcium (Ca2+) levels, a critical second messenger in numerous cellular processes. Specifically, 15-HETrE has been shown to inhibit Ca2+ mobilization in platelets researchgate.net. This inhibitory effect on calcium signaling is a key component of its anti-aggregatory properties.

In contrast, a closely related compound, 15-hydroxyeicosatetraenoic acid (15-HETE), has been shown to increase intracellular Ca2+ concentration in pulmonary artery smooth muscle cells researchgate.net. This increase is biphasic, involving an initial rapid release from intracellular stores, such as the endoplasmic reticulum, followed by a slower influx of extracellular Ca2+ through membrane channels researchgate.net. This highlights the nuanced and cell-type-specific effects that different hydroxyeicosanoids can have on calcium signaling. The regulation of intracellular calcium is a complex process involving various channels and pumps, and the precise mechanisms by which 15-HETrE exerts its effects on calcium homeostasis are an active area of investigation.

Attenuation of Granule Secretion

The release of pre-formed mediators from intracellular granules, a process known as degranulation, is a hallmark of various immune cells, including neutrophils and mast cells. While direct studies on the effect of 15-HETrE on granule secretion are limited, its inhibitory actions on related cellular processes suggest a potential role in attenuating this response.

Neutrophils contain various types of granules, including azurophilic (primary) granules that store potent enzymes like elastase and myeloperoxidase nih.govnih.gov. The release of these granules is a tightly regulated process that can be primed by inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) nih.gov. Given that some therapeutic strategies aim to block neutrophil degranulation to mitigate inflammation, the potential for 15-HETrE to modulate this process is of significant interest frontiersin.org.

Mast cell degranulation, often measured by the release of β-hexosaminidase, is a key event in allergic reactions nih.govnih.govresearchgate.netpubcompare.airesearchgate.net. This process is triggered by various stimuli and results in the release of histamine, proteases, and other inflammatory mediators nih.govnih.govresearchgate.netpubcompare.airesearchgate.net. The inhibitory effects of 15-HETrE on other cellular activation pathways raise the possibility that it may also attenuate mast cell granule secretion.

cAMP-PKA Dependent Signaling

The cyclic adenosine monophosphate (cAMP)-Protein Kinase A (PKA) signaling pathway is a ubiquitous and critical regulator of numerous cellular functions. The interaction of 15-HETrE with this pathway is likely linked to its effects on prostanoid receptors.

As mentioned previously, the prostacyclin (IP) receptor is a Gs-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cAMP nih.gov. This increase in intracellular cAMP leads to the activation of PKA nih.gov. A related compound, 12-HETrE, has been shown to increase cAMP formation in platelets, an effect that is dependent on the IP receptor researchgate.net. This suggests that 15-HETrE, if it interacts with the IP receptor, could similarly modulate cAMP levels and subsequently PKA activity.

PKA is a serine/threonine kinase that phosphorylates a wide range of substrate proteins, thereby regulating their activity nih.govnih.gov. The activation of PKA by cAMP is a key mechanism by which extracellular signals are transduced into intracellular responses nih.govnih.gov. In endothelial cells, the cAMP/PKA pathway is involved in the regulation of vascular permeability mdpi.com.

Nuclear Factor-κB (NF-κB) Pathway Interactions

The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade that regulates the expression of a vast array of genes involved in inflammation, immunity, and cell survival. The activity of NF-κB is tightly controlled by its sequestration in the cytoplasm by inhibitor of κB (IκB) proteins.

Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome nih.govresearchgate.net. This degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing its translocation to the nucleus nih.govnih.govresearchgate.netplos.org. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of its target genes, initiating their transcription nih.govnih.govresearchgate.netplos.org.

While direct evidence for the interaction of 15-HETrE with the NF-κB pathway is still emerging, the anti-inflammatory properties of this compound suggest a potential modulatory role. For instance, the related lipid mediator 15-HETE has been shown to be a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor known to antagonize NF-κB signaling nih.gov. Furthermore, other natural compounds have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65 mdpi.commdpi.com. Future studies are needed to determine if 15-HETrE employs similar mechanisms to modulate NF-κB activity.

Interactive Data Tables

Table 1: Effects of 15-HETrE and Related Compounds on Intracellular Signaling

| Compound | Target Pathway | Observed Effect | Cell Type |

|---|---|---|---|

| 15-HETrE | Calcium Mobilization | Inhibition | Platelets |

| 12-HETrE | IP Receptor / cAMP | Partial Agonist / Increased cAMP | Platelets |

| 15-HETE | Calcium Mobilization | Increased Intracellular Ca2+ | Pulmonary Artery Smooth Muscle Cells |

Activator Protein 1 (AP-1) Modulation

This compound (15-HETrE) has been shown to modulate the activity of Activator Protein 1 (AP-1), a transcription factor that plays a crucial role in cellular processes such as proliferation and apoptosis. Research on an experimentally induced guinea pig hyperproliferative model demonstrated that the topical application of 15-HETrE reversed epidermal hyperplasia and led to an upregulation of epidermal AP-1 expression nih.gov. This modulation of AP-1 was associated with the antiproliferative effects of 15-HETrE, suggesting a mechanism that involves the regulation of gene expression controlling cell growth nih.gov.

In a different biological context, the closely related compound 15-hydroxyeicosatetraenoic acid (15-HETE) has also been implicated in AP-1 signaling. Studies on hypoxia-triggered pulmonary artery smooth muscle cell (PASMC) phenotype alteration have shown that 15-HETE is a critical metabolite. Hypoxia was found to elevate AP-1 expression in pulmonary arterials and cultured PASMCs in a time-dependent manner. The pharmacological inactivation of 15-lipoxygenase (15-LOX), the enzyme responsible for producing 15-HETE, significantly attenuated the hypoxia-elevated AP-1 expression. Furthermore, silencing AP-1 with small interference RNA abrogated the hypoxia- and 15-HETE-increased cell viability. This indicates a feedback regulation where the 15-LOX/15-HETE signaling pathway influences AP-1, which in turn is involved in the PASMC phenotype alteration.

Mitogen-Activated Protein Kinase (MAPK) Pathway Influence

While direct studies on the influence of 15-HETrE on the Mitogen-Activated Protein Kinase (MAPK) pathway are limited, research on the related compound 15-HETE provides insights into its potential role. The MAPK pathways are a series of protein kinases that transduce extracellular signals to intracellular responses, regulating a wide array of cellular processes including cell proliferation, differentiation, and apoptosis.

In the context of hypoxia-induced pulmonary arterial remodeling, 15-HETE has been shown to induce adventitia fibrosis through a p38 MAPK-dependent mechanism. This suggests that p38 MAPK is a downstream effector of 15-HETE signaling, mediating the transforming growth factor-β1 (TGF-β1)/Smad2/3 pathway, which is crucial for extracellular matrix deposition and fibroblast phenotypic alterations. Furthermore, transient knockdown of 12/15-lipoxygenase (12/15-LOX) expression in mice resulted in reduced p38 MAPK activity, providing further evidence for the role of 15-LOX metabolites in modulating this pathway nih.gov.

Enzymatic and Gene Expression Regulation

Inhibition of 5-Lipoxygenase (5-LO) Activity

The effect of 15-HETrE on 5-Lipoxygenase (5-LO) activity is an area of interest due to the role of 5-LO in the production of pro-inflammatory leukotrienes. While direct inhibitory studies on 15-HETrE are not extensively documented, research on the structurally similar compound 15-HETE offers a potential mechanism. It has been demonstrated that 15(S)-HETE suppresses the conversion of exogenous arachidonic acid into leukotriene B4 (LTB4) and 5(S)-HETE in ionophore-stimulated human polymorphonuclear leukocytes nih.gov. However, this suppression is not due to a direct inhibition of the 5-LO enzyme. Instead, 15-HETE acts as an alternative substrate for 5-LO, leading to the formation of 5(S),15(S)-dihydroxy-eicosatetraenoic acid (5,15-diHETE) nih.gov. This "switching-over" of substrate utilization effectively reduces the production of pro-inflammatory 5-LO products from arachidonic acid nih.gov. Among various hydroxypolyenoic fatty acids, 15-mono-hydroxyeicosanoids have been shown to exhibit the highest potency in suppressing the 5-lipoxygenation of arachidonic acid nih.gov.

Suppression of Cyclooxygenase-2 (COX-2) Overexpression and Prostaglandin E2 Biosynthesis

The influence of 15-HETrE on the Cyclooxygenase-2 (COX-2) pathway and the subsequent biosynthesis of Prostaglandin E2 (PGE2) appears to be context-dependent. In androgen-dependent prostatic adenocarcinoma cells, 15S-HETrE has been shown to suppress COX-2 expression and, consequently, the biosynthesis of PGE2. This finding suggests a potential anti-inflammatory and anti-tumorigenic role for 15S-HETrE in this specific cancer model.

Conversely, studies on the related compound 15(S)-HETE in human amnion fibroblasts have indicated a different role. In this context, 15(S)-HETE was found to potentiate the induction of COX-2 expression and PGE2 production by pro-inflammatory mediators such as lipopolysaccharide (LPS) and interleukin-1β (IL-1β) wikipedia.org. This suggests a pro-inflammatory feedback loop where 15(S)-HETE amplifies the inflammatory response wikipedia.org. These seemingly contradictory findings may be attributable to the differences between 15-HETrE and 15-HETE, the different cell types and tissues studied, and the specific experimental conditions.

| Compound | Effect on COX-2 Expression | Effect on PGE2 Biosynthesis | Cell/Tissue Context |

| 15S-HETrE | Suppression | Suppression | Androgen-dependent prostatic adenocarcinoma cells |

| 15(S)-HETE | Potentiation (in presence of pro-inflammatory mediators) | Potentiation (in presence of pro-inflammatory mediators) | Human amnion fibroblasts |

Influence on Peptidyl Arginine Deiminase 4 (PAD4) and Histone Citrullination

Based on a comprehensive review of the available scientific literature, there is currently no research data directly linking this compound (15-HETrE) to the modulation of Peptidyl Arginine Deiminase 4 (PAD4) activity or the process of histone citrullination. Further research is required to determine if any such relationship exists.

Transcriptional Regulation of Genes Involved in Cellular Processes

This compound (15-HETrE) exerts a significant influence on cellular functions through the modulation of gene expression. Its primary mechanism of action involves the regulation of key transcription factors, which in turn control the transcription of a wide array of genes involved in critical cellular processes such as apoptosis, cell proliferation, and survival. The following sections detail the known transcriptional regulatory effects of 15-HETrE.

Modulation of Activator Protein-1 (AP-1) Activity

Research has demonstrated that 15-HETrE can upregulate the expression of the nuclear transcription factor Activator Protein-1 (AP-1). AP-1 is a dimeric complex, typically composed of proteins from the Jun and Fos families, that binds to specific DNA sequences to either activate or repress gene transcription. By influencing AP-1 activity, 15-HETrE can orchestrate changes in the expression of genes that govern cell fate.

One of the key cellular processes regulated by the 15-HETrE/AP-1 axis is apoptosis, or programmed cell death. Studies have shown that the antiproliferative effect of 15-HETrE is associated with the modulation of apoptosis-related genes. Specifically, upregulation of AP-1 by 15-HETrE is paralleled by the suppression of the anti-apoptotic protein Bcl-2 and the elevation of the pro-apoptotic protein caspase-3. This shift in the balance of pro- and anti-apoptotic gene expression contributes to the induction of apoptosis. AP-1 is known to regulate a variety of genes that control cell proliferation and survival, including cell cycle regulators like Cyclin D1 and tumor suppressors such as p53 nih.govhuji.ac.il.

Interaction with Hypoxia-Inducible Factor-1α (HIF-1α)

The precursor to 15-HETrE, 15-hydroxyeicosatetraenoic acid (15-HETE), has been shown to be involved in a positive feedback loop with Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular adaptation to low oxygen conditions. HIF-1α controls the expression of a broad range of genes that are crucial for angiogenesis, cell survival, and metabolism nih.govfrontiersin.org. The interplay between 15-HETE and HIF-1α suggests a role for 15-HETrE in cellular responses to hypoxic stress.

HIF-1α target genes are involved in various aspects of cell survival and angiogenesis. For instance, HIF-1α upregulates the expression of vascular endothelial growth factor (VEGF), a potent stimulator of blood vessel formation, and erythropoietin (EPO), which is involved in red blood cell production frontiersin.orgmdpi.com. By influencing HIF-1α, 15-HETE and by extension 15-HETrE, can impact these critical cellular processes.

Regulation of Other Key Genes

Beyond its effects on AP-1 and HIF-1α, 15-HETE has been found to directly influence the expression of other important genes. For example, both exogenous and endogenous 15-HETE have been shown to upregulate the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. Additionally, 15-HETE can increase the expression of heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stability. In the context of non-small cell lung cancer, 15-HETE has been shown to induce apoptosis and activate caspases 9 and 3 nih.gov.

The table below summarizes the key genes and proteins transcriptionally regulated by 15-HETrE and its precursor, 15-HETE, along with the associated cellular processes.

| Gene/Protein | Direction of Regulation by 15-HETrE/15-HETE | Involved Transcription Factor | Cellular Process |

| AP-1 | Upregulation | - | Gene Transcription |

| Bcl-2 | Suppression | AP-1 (downstream) | Apoptosis |

| Caspase-3 | Elevation | AP-1 (downstream) | Apoptosis |

| Cyclin D1 | Modulated | AP-1 (downstream) | Cell Cycle/Proliferation |

| p53 | Modulated | AP-1 (downstream) | Cell Cycle/Apoptosis |

| HIF-1α | Positive Feedback Loop | - | Cellular Response to Hypoxia |

| VEGF | Modulated | HIF-1α (downstream) | Angiogenesis |

| EPO | Modulated | HIF-1α (downstream) | Erythropoiesis |

| iNOS | Upregulation | - | Inflammation/Cell Signaling |

| HSP90 | Upregulation | - | Protein Folding/Cell Survival |

| Caspase-9 | Activation | - | Apoptosis |

Biological Roles and Physiological/pathophysiological Involvement of 15 Hetre

Modulation of Inflammatory Responses

15-Hydroxyeicosatrienoic acid (15-HETrE) is a monohydroxy fatty acid derived from dihomo-γ-linolenic acid (DGLA) that plays a significant role in the modulation of inflammatory processes. Its functions are often discussed in conjunction with the structurally similar compound 15-hydroxyeicosatetraenoic acid (15-HETE), a metabolite of arachidonic acid.

15-HETrE exhibits notable anti-inflammatory capabilities. Research has identified it as a product with the potential to counteract inflammatory responses. For instance, studies have shown that 15-lipoxygenase (15-LOX) products, including 15-HETE, can exert anti-inflammatory effects by antagonizing the actions of pro-inflammatory mediators. nih.gov These products are involved in actively limiting and resolving inflammation. nih.gov The anti-inflammatory nature of these compounds is highlighted by their ability to inhibit the effects of potent inflammatory agents like leukotriene B4 (LTB4) on polymorphonuclear cells. nih.gov

A key mechanism of 15-HETrE's anti-inflammatory action is its ability to inhibit the formation of pro-inflammatory eicosanoids. Research has demonstrated that 15-HETrE can dose-dependently inhibit the biosynthesis of LTB4, a potent chemoattractant and inflammatory mediator. nih.gov In studies using human neutrophils, the inhibition of LTB4 formation was significant, with 15-HETrE showing a high potency. nih.gov

Specifically, when neutrophils were incubated with dihomo-γ-linolenic acid (DGLA), there was a dose-dependent inhibition of LTB4 formation, which correlated with an increase in the production of 15-HETrE. nih.gov Further experiments revealed that 15-HETrE itself is a potent inhibitor of LTB4 synthesis. nih.gov The inhibitory concentration (IC50) for 15-HETrE on LTB4 formation was found to be 0.2 µM. nih.gov This is comparable to the inhibitory effect of 15-HETE, another 15-lipoxygenase product, which has an IC50 of 0.75 µM for LTB4 formation. nih.gov

Additionally, the broader family of 15-LOX products has been shown to interfere with other pro-inflammatory pathways. For example, 15-oxo-ETE, a metabolite of 15-HETE, is an inhibitor of 12-lipoxygenase, the enzyme responsible for producing the pro-inflammatory mediator 12-HETE. wikipedia.org This suggests a broader role for the 15-lipoxygenase pathway in downregulating inflammatory cascades.

Table 1: Inhibitory Effect of 15-LO Products on LTB4 Formation

| Compound | IC50 (µM) |

| 15-HETrE | 0.2 |

| 15-HETE | 0.75 |

Data sourced from in vitro studies on human neutrophils. nih.gov

15-HETrE and related compounds influence the function of various leukocytes involved in the inflammatory response.

Neutrophils: 15-HETE, a compound closely related to 15-HETrE, is a potent inhibitor of polymorphonuclear neutrophil (PMN) migration across cytokine-activated endothelium. nih.gov It can attenuate neutrophil responsiveness to platelet-activating factor (PAF), a key signaling molecule in PMN migration. nih.gov Furthermore, 15-HETE specifically inhibits LTB4-induced chemotaxis of PMNs in vitro and in vivo skin responses. nih.gov Given that 15-HETrE also strongly inhibits LTB4 formation, it is implicated in the regulation of neutrophil activity. nih.gov

Macrophages: Macrophages are central to the inflammatory response, and their function is modulated by 15-lipoxygenase products. The enzyme 15-lipoxygenase-1 (ALOX15) is induced in macrophages by Th2 cytokines like IL-4 and IL-13. nih.gov This enzyme is crucial for generating specialized pro-resolving mediators (SPMs) that facilitate the resolution of inflammation. nih.gov In human lung macrophages, the inhibition of 15-LOX pathways leads to a downregulation in the production of chemokines, suggesting a role in inflammatory lung disorders. nih.gov

Eosinophils: Eosinophils are significant sources of 15-lipoxygenase-1 and its products. pnas.org In conditions like severe asthma with persistent airway eosinophilia, levels of 15-HETE are significantly elevated. nih.gov These levels correlate with tissue eosinophil numbers, indicating a link between the 15-LOX pathway and eosinophil-driven inflammation. nih.govnih.gov Eosinophils readily metabolize fatty acids into their 13-hydroxy derivatives, a process analogous to the formation of 15-HETrE. mdpi.com

The 15-lipoxygenase pathway can influence the production of key cytokines.

Tumor Necrosis Factor-alpha (TNF-α): Studies on human lung macrophages have shown that inhibition of the 15-LOX pathway can affect the release of TNF-α. nih.gov TNF-α is a major pro-inflammatory cytokine that can, in a dose-dependent manner, stimulate the metabolism of arachidonic acid, leading to the production of various eicosanoids, including 15-HETE. nih.govmdpi.com This creates a complex regulatory loop where 15-LOX products may modulate the production of a cytokine that, in turn, influences their own synthesis.

Regulation of Cellular Proliferation and Apoptosis

15-HETrE has demonstrated significant anti-proliferative effects. In an experimental model of docosahexaenoic acid (DHA)-induced epidermal hyperproliferation, topical application of 15-HETrE was shown to reverse this condition. nih.gov The mechanism behind this anti-proliferative action involves the modulation of nuclear transcription factors and apoptotic proteins. nih.gov

The study revealed that 15-HETrE treatment led to the suppression of the anti-apoptotic protein Bcl-2 and an elevation of the apoptotic protein caspase-3. nih.gov This shift towards a pro-apoptotic state is a key factor in its ability to control hyperproliferation. These findings suggest that 15-HETrE's anti-proliferative effect is mediated, at least in part, through the regulation of apoptosis. nih.gov

Table 2: Effect of 15-HETrE on Apoptotic Proteins in a Hyperproliferation Model

| Treatment | Bcl-2 Expression (Anti-apoptotic) | Caspase-3 Expression (Pro-apoptotic) | Outcome |

| DHA-induced Hyperplasia | Enhanced | Inhibited | Proliferation |

| 15-HETrE | Suppressed | Elevated | Anti-proliferation |

This table summarizes the findings from an experimentally induced guinea pig hyperproliferative model. nih.gov

Modulation of Epidermal Hyperproliferation and Apoptosis in Experimental Models

This compound (15-HETrE) has demonstrated regulatory effects on skin cell growth and survival in preclinical research. In a guinea pig model of epidermal hyperproliferation induced by the topical application of docosahexaenoic acid (DHA), 15-HETrE was shown to counteract the proliferative effects. The DHA-induced hyperplasia was associated with a suppression of the nuclear transcription factor AP-1. nih.gov Treatment with 15-HETrE reversed this effect, leading to an upregulation of epidermal AP-1 expression. nih.gov

The anti-proliferative action of 15-HETrE appears to be linked to its ability to modulate apoptosis, a programmed cell death process crucial for tissue homeostasis. nih.govnih.gov In the DHA-induced hyperproliferative model, an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein caspase-3 were observed. nih.gov The application of 15-HETrE reversed these changes, causing a suppression of Bcl-2 and an elevation of caspase-3, thereby promoting apoptosis of keratinocytes and helping to normalize the epidermal thickness. nih.gov These findings suggest that 15-HETrE's ability to suppress epidermal hyperproliferation is mediated, at least in part, by its modulation of AP-1 and key apoptotic proteins. nih.gov

| Experimental Model | Inducing Agent | Key Apoptotic Marker | Effect of Inducing Agent | Effect of 15-HETrE Treatment |

|---|---|---|---|---|

| Guinea Pig Epidermis | Docosahexaenoic Acid (DHA) | Bcl-2 (Anti-apoptotic) | Increased Expression | Suppressed Expression |

| Guinea Pig Epidermis | Docosahexaenoic Acid (DHA) | Caspase-3 (Pro-apoptotic) | Inhibited Expression | Elevated Expression |

Influence on Angiogenesis

While direct studies on the influence of 15-HETrE on angiogenesis—the formation of new blood vessels—are limited, research on the closely related compound 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) provides significant insights. 15(S)-HETE has been identified as a pro-angiogenic factor in various experimental settings. nih.govnih.gov It has been shown to stimulate the proliferation and tube formation of endothelial cells, which are critical steps in the angiogenic process. nih.gov

In models of ischemic stroke, the 15-lipoxygenase (15-LO)/15-HETE pathway appears to play a positive role in angiogenesis and functional recovery. nih.gov Furthermore, 15(S)-HETE has been found to induce angiogenesis in human retinal microvascular endothelial cells. nih.gov The mechanism underlying these effects involves the activation of specific signaling pathways within the endothelial cells. nih.gov It is important to note that these findings are specific to 15(S)-HETE, and further research is required to determine if 15-HETrE possesses similar or differing effects on angiogenesis.

Induction of Endothelial Cell Apoptosis in Specific Contexts

The role of 15-lipoxygenase metabolites in endothelial cell survival is complex and context-dependent. Research has indicated that under specific pathophysiological conditions, the related compound 15-HETE can contribute to endothelial cell apoptosis. In experimental models of pulmonary arterial hypertension (PAH), elevated levels of 15-HETE have been observed. ahajournals.org

Studies have shown that an oral diet of 15-HETE is sufficient to induce pulmonary hypertension in mice, a process linked to T cell-dependent apoptosis of pulmonary arterial endothelial cells. ahajournals.org In this context, human pulmonary arterial endothelial cells cultured with 15-HETE were more susceptible to apoptosis when exposed to CD8+ T cells. ahajournals.org This suggests that in certain disease states, 15-HETE may facilitate endothelial injury by promoting an apoptotic response. ahajournals.org Whether 15-HETrE shares this property of inducing endothelial cell apoptosis remains to be elucidated.

Effects on Platelet Function

Inhibition of Platelet Aggregation Mediated by Multiple Agonists

15-HETrE has been identified as an inhibitor of platelet aggregation. Platelets are key cellular components in blood clotting, and their aggregation is a critical step in thrombus formation. nih.govresearchgate.net Research has demonstrated that 15-HETrE can attenuate platelet aggregation induced by a variety of agonists. researchgate.net

In studies using washed human platelets, 15-HETrE significantly inhibited aggregation in response to stimulation by collagen, thrombin, and adenosine (B11128) diphosphate (B83284) (ADP). researchgate.net This broad-spectrum inhibitory activity suggests that 15-HETrE interferes with common pathways in platelet activation. The 15-oxylipins derived from C20 fatty acids, including 15-HETrE, generally exhibit inhibitory effects on platelet aggregation. researchgate.net

| Agonist | Effect on Platelet Aggregation | Observed Inhibition by 15-HETrE |

|---|---|---|

| Collagen | Induces strong platelet adhesion and activation | Significant inhibition observed |

| Thrombin | Potent activator of platelets through PAR receptors | Significant inhibition observed |

| Adenosine Diphosphate (ADP) | Induces aggregation via P2Y1 and P2Y12 receptors | Significant inhibition observed |

Attenuation of Platelet Activity and Thrombosis in Experimental Models

The inhibitory effects of 15-HETrE on platelet aggregation suggest a potential role in attenuating thrombosis. By negatively regulating platelet reactivity, 15-oxylipins like 15-HETrE can reduce the propensity for clot formation. nih.gov While direct in vivo thrombosis studies specifically investigating 15-HETrE are not extensively detailed in the available literature, research on related compounds provides a strong rationale for its anti-thrombotic potential.

For instance, the 12-lipoxygenase-derived metabolite of dihomo-γ-linolenic acid, 12-HETrE, has been shown to potently inhibit thrombosis in vivo. escholarship.orgahajournals.org This suggests that monohydroxy fatty acids derived from the same precursor can have significant anti-thrombotic effects. The attenuation of platelet activity by these compounds is a key mechanism in preventing the excessive platelet accumulation that characterizes pathological thrombosis. escholarship.org

Specific Intracellular Signaling Inhibition in Platelets (e.g., αIIbβ3, PKC, Ca2+ Mobilization, Granule Secretion)

The mechanism by which 15-HETrE inhibits platelet aggregation involves the disruption of key intracellular signaling events that follow agonist stimulation. The anti-aggregatory effect of 15-HETrE is attributed to the inhibition of several critical downstream pathways.

One of the primary targets is the activation of the integrin αIIbβ3. This receptor on the platelet surface is essential for platelet aggregation as it binds to fibrinogen, linking platelets together. nih.gov 15-HETrE has been shown to inhibit the inside-out signaling that leads to αIIbβ3 activation.

Furthermore, the inhibitory action of 15-HETrE extends to other crucial signaling components:

Calcium (Ca2+) Mobilization: An increase in intracellular calcium concentration is a central event in platelet activation, triggering a cascade of downstream processes. tandfonline.com By attenuating Ca2+ mobilization, 15-HETrE dampens the platelet response.

Granule Secretion: Activated platelets release the contents of their dense and alpha granules (e.g., ADP, P-selectin), which further amplifies the activation and aggregation response. mdpi.com 15-HETrE has been found to inhibit this crucial secretion process.

Role in Vascular Biology

Vasodilatory Properties and Protective Effects on Blood Vessels

This compound (15-HETrE) has demonstrated notable vasodilatory effects in preclinical research. Studies have shown that 15-HETrE can induce the relaxation of blood vessels, suggesting a potential protective role in the vascular system. In murine models, 15-HETrE has been observed to dilate isolated aortas. This effect is thought to be mediated, at least in part, by the activation of K+ channels and prostaglandin (B15479496) D2 (DP) and prostacyclin (IP) receptors. The vasodilatory action of 15-HETrE is associated with an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, a key signaling molecule in vascular smooth muscle relaxation.

Further research using intravital imaging has shown that 15-HETrE can relax ear vessels that were pre-contracted, providing in vivo evidence of its vasodilatory capacity. These findings suggest that 15-HETrE may contribute to the regulation of vascular tone and blood flow.

| Research Model | Observed Effect of 15-HETrE | Potential Mechanism of Action |

| Isolated Mouse Aortas | Dilation | Attenuated by K+ channel inhibitors and DP/IP receptor antagonists |

| Mouse Ear Vessels | Relaxation of pre-contracted vessels | Increase in intracellular cAMP levels |

Involvement in Pulmonary Vascular Remodeling and Inflammation in Animal Models

There is a significant body of research on the role of a closely related compound, 15-hydroxyeicosatetraenoic acid (15-HETE), in pulmonary vascular remodeling and inflammation, particularly in the context of hypoxia-induced pulmonary hypertension. Studies in animal models have shown that 15-HETE is involved in processes such as pulmonary artery smooth muscle cell proliferation and angiogenesis, which are key features of vascular remodeling. ahajournals.orgnih.govsci-hub.se Furthermore, 15-HETE has been implicated in the inflammatory processes within the pulmonary vasculature. ahajournals.org

However, there is a notable lack of specific research focusing solely on the direct role of this compound (15-HETrE) in pulmonary vascular remodeling and inflammation in animal models. The majority of the current literature investigates the effects of the tetra-unsaturated analog, 15-HETE. Therefore, while the findings on 15-HETE provide a framework for understanding the potential roles of 15-lipoxygenase products in pulmonary vascular biology, direct evidence for 15-HETrE's involvement in these specific pathological processes is limited.

Impact on Endothelial Dysfunction

The impact of 15-HETrE on endothelial dysfunction is an area where specific research is limited. The available scientific literature predominantly focuses on the effects of the related compound, 15-HETE, and its hydroperoxy precursor, 15-hydroperoxyeicosatetraenoic acid (15-HPETE). These studies suggest that abnormal production of 15-HETE may contribute to endothelial dysfunction, particularly in conditions like diabetes, by impairing endothelium-dependent relaxation. nih.gov Research has also explored the mechanisms of endothelial cell injury induced by 15-HPETE, implicating iron-mediated lipid peroxidation.

Direct studies investigating the specific role of 15-HETrE in the complex processes of endothelial dysfunction are not extensively covered in the current body of scientific literature. Therefore, a clear understanding of its specific impact on endothelial health and disease remains to be fully elucidated.

Influence on Nasal Congestion Vascular Functions in Research Models

Recent research has identified a direct role for 15-HETrE in the vascular functions associated with nasal congestion. In a murine model of allergic rhinitis, levels of 15-HETrE were found to be elevated. Intranasal administration of 15-HETrE in mice led to behaviors indicative of dyspnea and a decrease in nasal cavity volume, consistent with nasal congestion.

Mechanistic studies revealed that 15-HETrE induces vascular hyperpermeability and relaxation of the nasal mucosa. This vasodilatory effect in the nasal vasculature is believed to be mediated through the stimulation of prostaglandin D2 (DP) and prostacyclin (IP) receptors, which in turn activate downstream K+ channels. This cascade of events leads to the dilation of the nasal mucosal blood vessels, contributing to the symptoms of nasal congestion.

| Experimental Model | Key Findings | Implication for Nasal Congestion |

| Allergic Rhinitis Model Mice | Increased levels of 15-HETrE in nasal lavage fluid. | Suggests a role for 15-HETrE in the pathophysiology of allergic rhinitis. |

| Intranasal Administration in Mice | Elicited dyspnea-related behavior and decreased nasal cavity volume. | Directly demonstrates the ability of 15-HETrE to induce nasal congestion. |

| Miles Assay and Immunostaining | Caused vascular hyperpermeability and relaxation of the nasal mucosa. | Reveals the underlying vascular mechanisms of 15-HETrE-induced nasal congestion. |

| Isolated Mouse Aortas | Dilation, attenuated by K+ channel inhibitors and DP/IP receptor antagonists. | Elucidates the signaling pathway involved in the vasodilatory effects of 15-HETrE. |

Neurobiological Significance

Neuroprotective Effects of 15-HETrE

The neuroprotective potential of various lipid mediators derived from polyunsaturated fatty acids is an active area of investigation. For instance, studies on the related compound 15(S)-HETE have suggested that it may exert neuroprotective effects in the context of cerebral ischemia by activating peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov This activation is thought to mitigate the inflammatory response following an ischemic event.

However, there is a scarcity of research that specifically investigates the neuroprotective effects of this compound (15-HETrE). While the broader class of eicosanoids is of significant interest in neurobiology, the direct role and mechanisms of 15-HETrE in protecting neuronal cells from damage or degeneration have not been extensively studied. Future research is needed to determine if 15-HETrE shares the neuroprotective properties observed in other related lipid mediators.

Role in Neuronal Pro-survival and Reparative Events Following Ischemic Brain Injury in Experimental Models

The 15-lipoxygenase (15-LOX)/15-HETE signaling pathway plays a significant role in neuroprotection and functional recovery in the later stages following an ischemic stroke, as demonstrated in mouse models. nih.gov Hypoxia, a condition of insufficient oxygen supply that occurs during a stroke, upregulates the expression of 15-LOX, which in turn catalyzes the production of 15-HETE in the brain. nih.gov This pathway has been shown to protect against ischemic brain infarction and improve neurological outcomes. nih.gov

In experimental models of focal ischemia using middle cerebral artery occlusion (MCAO), the presence of the 15-LOX/15-HETE axis is associated with a reduction in infarct volume and a progressive improvement in neurological function over time. nih.gov Mice lacking the 12/15-LOX enzyme (the murine orthologue of human 15-LOX) exhibit worse neurological deficit scores compared to wild-type mice after an ischemic event. nih.gov

Detailed Research Findings: Studies have demonstrated that the 15-LOX/15-HETE pathway promotes angiogenesis, the formation of new blood vessels, which is a critical reparative process for restoring blood flow and function to the ischemic brain. nih.gov This pro-angiogenic effect is mediated, at least in part, through the PI3K/Akt signaling pathway, which is crucial for endothelial cell survival, migration, and proliferation. nih.gov Exogenous 15-HETE has been shown to promote the proliferation and tube formation of brain microvascular endothelial cells (BMVECs) and to advance the cell cycle, effects that are blocked by inhibitors of the PI3K/Akt pathway. nih.gov These findings suggest that the 15-LOX/15-HETE axis helps create a microenvironment that activates the brain's own restorative mechanisms following ischemic injury. nih.gov

| Group | Average Score (Mean ± SEM) |

|---|---|

| Sham Control | 0 |

| MCAO 1 day | 2.4 ± 0.69 |

| MCAO 7 days | 2.0 ± 0.28 |

| MCAO 14 days | 1.7 ± 0.67 |

| MCAO 21 days | 1.3 ± 0.48 |

| MCAO 21 days + 12/15-LOX-/- | 1.8 ± 0.79 |

Contributions to Brain Homeostasis

Brain homeostasis involves the tight regulation of the central nervous system's (CNS) internal environment to ensure stable and optimal functioning. The 15-LOX/15-HETE pathway contributes to brain homeostasis through several mechanisms, including the modulation of cerebrovascular tone, inflammation, and oxidative stress.

One key aspect of brain homeostasis is the autoregulation of cerebral blood flow (CBF), which maintains a constant blood supply despite fluctuations in systemic blood pressure. nih.govahajournals.org While the eicosanoid 20-HETE is a potent vasoconstrictor that contributes to the myogenic response of cerebral arteries, 15-HETE has been shown to act as an antagonist to 20-HETE's vasoconstrictor actions. nih.govahajournals.orgahajournals.org By opposing 20-HETE-mediated constriction, 15-HETE can influence vascular tone and help regulate blood flow, thereby contributing to the maintenance of a stable cerebral microenvironment. nih.govahajournals.org

Furthermore, the 12/15-LOX pathway is implicated in managing oxidative stress within the brain. nih.govnih.gov In neurodegenerative conditions like Alzheimer's disease, levels of 12/15-LOX and its products, including 15-HETE, are significantly elevated in affected brain regions and correlate with markers of lipid peroxidation. nih.gov This suggests that while the pathway is activated during oxidative imbalance, it also plays a role in the brain's response to oxidative stress. nih.gov Some products of this pathway, such as 15(S)-HETE, have demonstrated anti-inflammatory and neuroprotective effects in the brain, partly through the activation of the nuclear receptor PPARγ. nih.govmdpi.com Activation of PPARγ can suppress the expression of pro-inflammatory genes, thereby helping to maintain the brain's immune and inflammatory homeostasis. nih.govmdpi.com

Interplay with Other Lipid Mediators and Pathways

Relationships with Lipoxins and Specialized Pro-resolving Mediators

15-HETE is a pivotal intermediate in the biosynthesis of lipoxins (LXs), a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation. taylorandfrancis.comunich.it SPMs are a superfamily of endogenous lipid mediators, including lipoxins, resolvins, protectins, and maresins, that control the duration and magnitude of inflammation and promote tissue healing. nih.govmdpi.com

The primary pathway for lipoxin A4 (LXA4) and lipoxin B4 (LXB4) synthesis involves the sequential action of two different lipoxygenase enzymes. taylorandfrancis.comunich.it First, 15-LOX converts arachidonic acid into 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-HETE. taylorandfrancis.com Subsequently, 5-lipoxygenase (5-LOX) in inflammatory cells like neutrophils acts on 15-HETE to form an unstable epoxide intermediate, which is then hydrolyzed to form LXA4 and LXB4. unich.itnih.gov

A distinct pathway for SPM generation is triggered by aspirin. Aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, which alters its catalytic activity. nih.govnih.gov Instead of producing prostaglandins (B1171923), the aspirin-acetylated COX-2 converts arachidonic acid to 15(R)-HETE, an epimer of the 15-LOX product. unich.it This 15(R)-HETE then serves as a substrate for 5-LOX in leukocytes, leading to the generation of 15-epi-lipoxins, also known as aspirin-triggered lipoxins (ATLs). unich.itnih.gov These ATLs are more resistant to metabolic inactivation and exhibit potent anti-inflammatory and pro-resolving actions. nih.gov

| Mediator | Precursor | Key Biosynthetic Enzymes | General Function |

|---|---|---|---|

| Lipoxin A4 (LXA4) | 15(S)-HETE | 15-LOX, 5-LOX | Anti-inflammatory, Pro-resolving |

| Lipoxin B4 (LXB4) | 15(S)-HETE | 15-LOX, 5-LOX | Anti-inflammatory, Pro-resolving |

| 15-epi-Lipoxin A4 (ATL) | 15(R)-HETE | Aspirin-acetylated COX-2, 5-LOX | Potent anti-inflammatory and pro-resolving actions |

Interactions with Other Hydroxyeicosatrienoic Acids (HETEs)

The metabolism of arachidonic acid through lipoxygenase pathways creates a complex network of interactions between different HETE isomers. The main LOX pathways, 5-LOX, 12-LOX, and 15-LOX, produce 5-HETE, 12-HETE, and 15-HETE, respectively, each serving as a precursor to distinct families of bioactive mediators. mdpi.com The presence and concentration of one HETE can significantly influence the production and action of another.

For instance, 15-HETE can modulate the 5-LOX pathway. The introduction of 15-HETE into neutrophils shifts the metabolic output of 5-LOX away from producing pro-inflammatory leukotrienes (which are derived from 5-HETE's precursor, 5-HpETE) and towards the synthesis of anti-inflammatory lipoxins. mdpi.com This demonstrates a functional antagonism where the 15-LOX product redirects the 5-LOX pathway towards resolution rather than inflammation.

Furthermore, different HETEs can compete for or be sequentially processed by the same enzymes. For example, 12-LOX can metabolize 15(S)-HETE to form 14(R),15(S)-diHETE. mdpi.com In some contexts, HETEs exhibit overlapping or opposing biological effects. While 5-HETE, 12-HETE, and 15-HETE can all inhibit platelet phospholipase A2 activity, they can have different effects on vascular tone, with 15-HETE and 5-HETE causing pulmonary vasoconstriction, an effect not observed with 12-HETE. mdpi.comnih.gov In the brain, both 12(S)-HETE and 15(S)-HETE can exert anti-inflammatory actions, whereas in other tissues they are often considered pro-inflammatory, highlighting the context-dependent nature of their interactions. mdpi.com

Research Methodologies and Analytical Approaches for 15 Hetre Studies

In Vitro Experimental Models

In vitro models provide a controlled environment to dissect the specific molecular and cellular effects of 15-HETrE. These systems allow for the precise manipulation of experimental conditions and the detailed analysis of cellular responses, forming the foundation of our understanding of this bioactive lipid.

Cell Culture Systems

A variety of cell culture systems are employed to study the multifaceted activities of 15-HETrE across different biological contexts.

Human Polymorphonuclear Leukocytes (PMNs): These cells are crucial in the inflammatory response. Studies have shown that PMNs metabolize arachidonic acid through lipoxygenase pathways, with 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) and 15-HETE being major products pnas.org. Research has demonstrated that 15(S)-HETE can inhibit the migration of PMNs across cytokine-activated endothelium, suggesting a role in modulating inflammation . This inhibitory effect is linked to the attenuation of PMN responsiveness to platelet-activating factor (PAF) .

Rat Basophilic Leukemia (RBL) Cells: RBL cells serve as a model for mast cells and basophils in the study of allergic and inflammatory reactions pnas.orgnih.gov. These cells are utilized to investigate stimulus-secretion coupling and the release of inflammatory mediators nih.govplos.org.

Keratinocytes: These are the primary cell type in the epidermis and are central to skin barrier function and pathology. In studies using guinea pig models of epidermal hyperproliferation, 15-HETrE has been shown to suppress this condition by modulating the nuclear transcription factor AP-1 and promoting apoptosis sigmaaldrich.com.

Platelets: These anucleated blood cells are pivotal in hemostasis and thrombosis. Research using washed human platelets has demonstrated that 15-HETrE can inhibit platelet aggregation induced by various agonists such as collagen, thrombin, and ADP assaygenie.com. This anti-aggregatory effect is attributed to the inhibition of intracellular signaling pathways, including calcium mobilization and granule secretion plos.org.

Endothelial Cells: These cells line the interior surface of blood vessels and are critical in vascular homeostasis. Studies on human pulmonary arterial endothelial cells have shown that 15-HETE can make them more susceptible to apoptosis when exposed to CD8+ T cells, a mechanism implicated in pulmonary hypertension pnas.org. In the context of stroke recovery, 15-HETE has been found to promote the proliferation and tube formation of brain microvascular endothelial cells (BMVECs), suggesting a role in angiogenesis nih.gov.

Smooth Muscle Cells: Vascular smooth muscle cells (VSMCs) are key components of blood vessel walls and are involved in vascular remodeling. In rat pulmonary artery smooth muscle cells (PASMCs), 15-HETE has been shown to have anti-apoptotic effects, protecting the cells from apoptosis induced by serum deprivation tandfonline.comresearchgate.net.

Neurons: The role of 15-lipoxygenase (15-LOX) and its metabolites in the brain is an area of active investigation, particularly in the context of ischemic injury. In primary cortical neurons, 12(S)-HETE and 15(S)-HETE have been shown to activate PPARγ, a nuclear receptor with neuroprotective properties nih.gov. The cytotoxic activity of 12/15-LOX is upregulated in neurons after a stroke, contributing to neuronal cell death nih.gov.

Enzyme Activity Assays

Enzyme activity assays are fundamental for understanding the biosynthesis of 15-HETrE and the enzymes involved.